molecular formula C14H18FN3 B13714093 [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933745-08-5

[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Cat. No.: B13714093
CAS No.: 933745-08-5
M. Wt: 247.31 g/mol
InChI Key: VAWJGTDTWLTONX-UHFFFAOYSA-N
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Description

[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

The synthesis of [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and efficiency. Industrial production methods may involve scaling up this process and optimizing reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by using oxidizing agents such as sodium metabisulphite.

    Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using reagents like halogens or alkyl groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors in biological systems, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

CAS No.

933745-08-5

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

[4-(6-fluoro-1H-benzimidazol-2-yl)cyclohexyl]methanamine

InChI

InChI=1S/C14H18FN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h5-7,9-10H,1-4,8,16H2,(H,17,18)

InChI Key

VAWJGTDTWLTONX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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